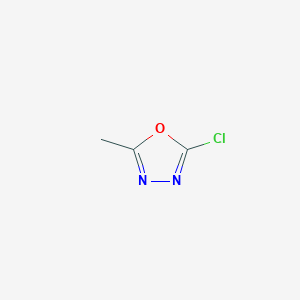
4-Hydroxy-2-aminobenzoxazol
Overview
Description
Synthesis Analysis
While specific synthesis methods for 4-Hydroxy-2-aminobenzoxazol were not found, benzoxazole analogues have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .Molecular Structure Analysis
The IUPAC name for 4-Hydroxy-2-aminobenzoxazol is 2-amino-1,3-benzoxazol-4-ol . The InChI code for this compound is 1S/C7H6N2O2/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H, (H2,8,9) .Physical And Chemical Properties Analysis
4-Hydroxy-2-aminobenzoxazol is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Antimicrobial Properties
4-Hydroxy-2-aminobenzoxazol has demonstrated antimicrobial activity against bacteria, fungi, and other microorganisms. Researchers have explored its potential as an antimicrobial agent in both pharmaceuticals and natural products .
Antitumor Activity
Studies have investigated the antitumor effects of 4-Hydroxy-2-aminobenzoxazol. It may inhibit tumor growth by targeting specific biological pathways. For instance, recent work synthesized benzoxazole-benzamide conjugates as potential inhibitors of VEGFR-2, a key player in tumor angiogenesis .
Anthelmintic Effects
Anthelmintics are drugs used to treat parasitic worm infections. Some benzoxazole derivatives, including 4-Hydroxy-2-aminobenzoxazol, exhibit anthelmintic properties, making them potential candidates for combating helminthic infections.
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
Mechanism of Action
Target of Action
4-Hydroxy-2-aminobenzoxazol is a derivative of benzoxazole, a heterocyclic aromatic compound . The benzoxazole scaffold is known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . Furthermore, the lipophilic nature of benzoxazoles allows hydrophobic interaction with target proteins .
Biochemical Pathways
Benzoxazole derivatives are known to be involved in a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Pharmacokinetics
The pharmacokinetic properties of 4-Hydroxy-2-aminobenzoxazol indicate that it has high gastrointestinal absorption .
Result of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-amino-1,3-benzoxazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTLRHAWJHOHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate](/img/structure/B3176243.png)

